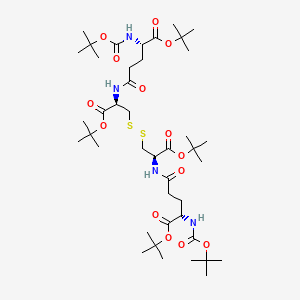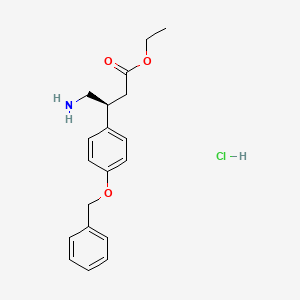
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethyl ester, an amino group, and a benzyloxy-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy-Substituted Phenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy-substituted phenyl compound.
Amino Acid Derivative Formation: The benzyloxy-substituted phenyl compound is then reacted with an appropriate amino acid derivative under specific conditions to form the desired intermediate.
Esterification: The intermediate is esterified using ethyl alcohol and an acid catalyst to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups like alcohols or amines.
Substitution: Substituted products with various functional groups attached to the amino group.
科学研究应用
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fine chemicals.
作用机制
The mechanism of action of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
®-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-3-(4-(methoxy)phenyl)butanoate hydrochloride: A compound with a methoxy-substituted phenyl ring instead of a benzyloxy-substituted phenyl ring.
Uniqueness
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyloxy-substituted phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research applications.
属性
分子式 |
C19H24ClNO3 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
ethyl (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-22-19(21)12-17(13-20)16-8-10-18(11-9-16)23-14-15-6-4-3-5-7-15;/h3-11,17H,2,12-14,20H2,1H3;1H/t17-;/m1./s1 |
InChI 键 |
QFRABCCTDPWWEU-UNTBIKODSA-N |
手性 SMILES |
CCOC(=O)C[C@H](CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
规范 SMILES |
CCOC(=O)CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



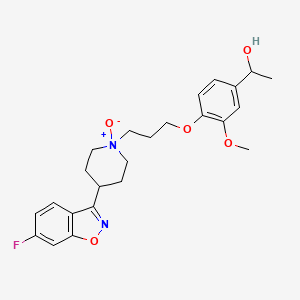
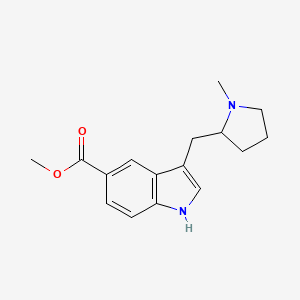

![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)

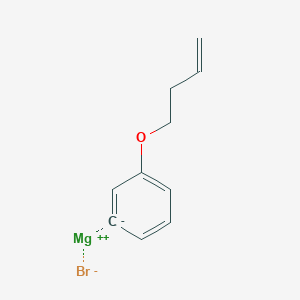

![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
